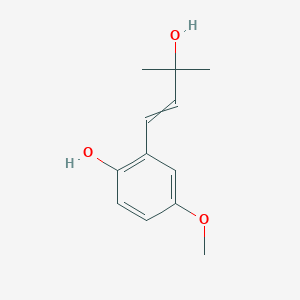
(2-Amino-4-methylphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-methylphenyl)phosphonic acid is an organic compound that belongs to the class of aminophosphonic acids These compounds are characterized by the presence of an amino group (-NH2) and a phosphonic acid group (-PO3H2) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylphenyl)phosphonic acid typically involves the reaction of 2-amino-4-methylphenol with phosphorous acid or its derivatives. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-4-methylphenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Applications De Recherche Scientifique
(2-Amino-4-methylphenyl)phosphonic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of (2-Amino-4-methylphenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-5-methylphenyl)phosphonic acid: Similar structure but with the amino group at a different position.
Aminomethylphosphonic acid: Lacks the aromatic ring but has similar functional groups.
Glyphosate: A well-known herbicide with a similar phosphonic acid group.
Uniqueness
(2-Amino-4-methylphenyl)phosphonic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
89942-99-4 |
|---|---|
Formule moléculaire |
C7H10NO3P |
Poids moléculaire |
187.13 g/mol |
Nom IUPAC |
(2-amino-4-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
Clé InChI |
YKTGHHOLJWJLQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)P(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
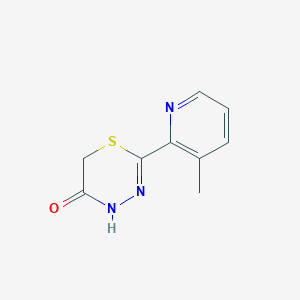
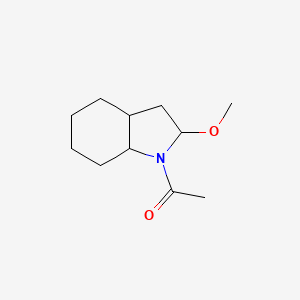
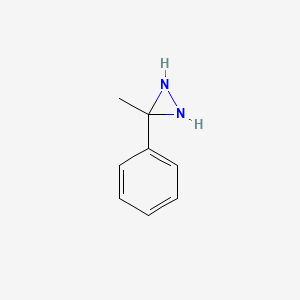
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)

![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
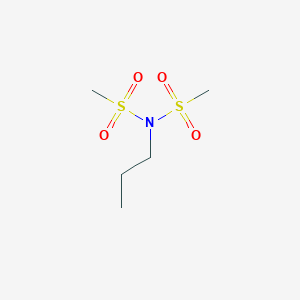
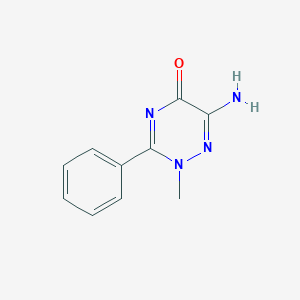
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)

